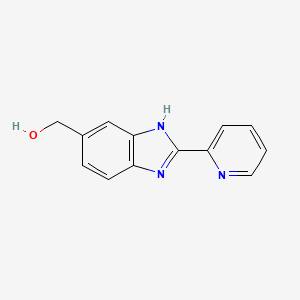
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol is a heterocyclic compound that contains both pyridine and benzimidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce amines .
Wissenschaftliche Forschungsanwendungen
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its potential as an anticancer agent, as it can inhibit certain enzymes involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of (2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzimidazole-5-carboxylic acid
- N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide
- 2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid
Uniqueness
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol is unique due to its specific combination of pyridine and benzimidazole moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential as an antimicrobial and anticancer agent set it apart from similar compounds .
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-9-4-5-10-12(7-9)16-13(15-10)11-3-1-2-6-14-11/h1-7,17H,8H2,(H,15,16) |
InChI-Schlüssel |
RICDCKXIDGEMKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
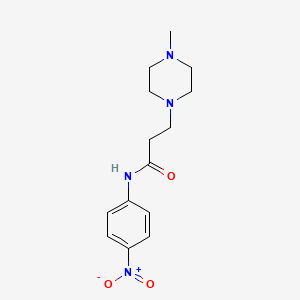
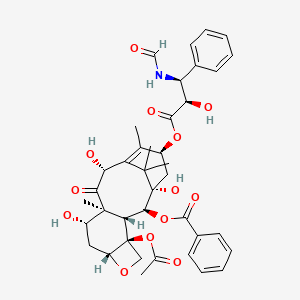


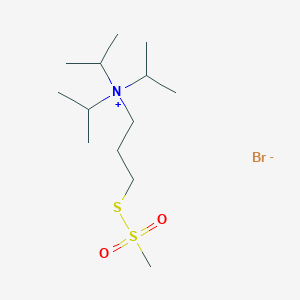

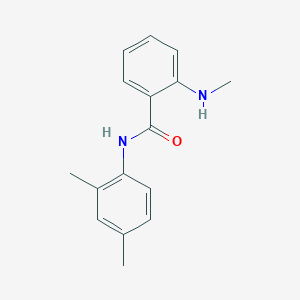
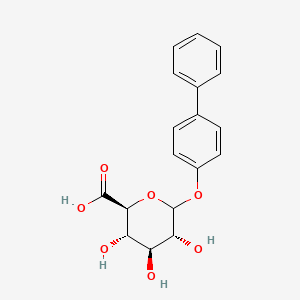
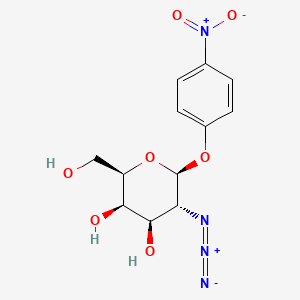
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)

